molecular formula C8H3FN2 B077080 4-Fluoroisophthalonitrile CAS No. 13519-90-9

4-Fluoroisophthalonitrile

Cat. No. B077080
CAS RN: 13519-90-9
M. Wt: 146.12 g/mol
InChI Key: FVEDLRVIWHFCBB-UHFFFAOYSA-N
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Patent
US07608604B2

Procedure details

To a solution of 2-fluoro-5-formylbenzonitrile (5.1 g, 33.9 mmol) in water (75 ml) was added hydroxylamine-O-sulphonic acid (4.6 g, 40.7 mmol) and the reaction mixture was heated at 50° C. for 5 h. The mixture was filtered and the solid material was washed with water and dried in vacuo for 18 h to give the title compound (4.3 g)
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH:10]=O)=[CH:6][C:3]=1[C:4]#[N:5].[NH2:12]OS(O)(=O)=O>O>[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]#[N:12])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Name
Quantity
4.6 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid material was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C#N)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.